molecular formula C13H21NO2S B11985136 N-butyl-2,4,6-trimethylbenzenesulfonamide

N-butyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11985136
M. Wt: 255.38 g/mol
InChI Key: VSYSVGCWBRSSPS-UHFFFAOYSA-N
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Description

N-butyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C13H21NO2S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with n-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfone derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.

Scientific Research Applications

N-butyl-2,4,6-trimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-butyl-2,4,6-trimethylbenzenesulfonamide can be compared with other benzenesulfonamides, such as:

  • N-methyl-2,4,6-trimethylbenzenesulfonamide
  • N-ethyl-2,4,6-trimethylbenzenesulfonamide
  • N-propyl-2,4,6-trimethylbenzenesulfonamide

These compounds share similar chemical structures but differ in the length and nature of the alkyl group attached to the sulfonamide nitrogen. The unique properties of this compound, such as its specific reactivity and interactions, make it distinct and valuable for certain applications.

Properties

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

N-butyl-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C13H21NO2S/c1-5-6-7-14-17(15,16)13-11(3)8-10(2)9-12(13)4/h8-9,14H,5-7H2,1-4H3

InChI Key

VSYSVGCWBRSSPS-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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